(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, commonly referred to as FAPI-04 or DOTA-fapi-04, is a synthetic molecule designed for use in positron emission tomography (PET) imaging. It functions as a radiotracer after being radiolabeled with Gallium-68 (forming [⁶⁸Ga]Ga-DOTA-FAPI-04) and targets the enzyme fibroblast activation protein (FAP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
FAP is highly expressed on cancer-associated fibroblasts, which are present in the tumor microenvironment and play a crucial role in tumor growth and progression. By targeting FAP, [⁶⁸Ga]Ga-DOTA-FAPI-04 allows for visualization and assessment of various types of cancers using PET/CT imaging. This technology is proving to be particularly useful in cases where traditional imaging methods, such as [¹⁸F]FDG PET/CT, have limitations [, ].
The synthesis of FAPI-04 involves multiple steps and typically starts with commercially available precursors. While specific synthetic routes may vary, a common approach involves solid-phase peptide synthesis followed by purification and characterization techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [].
FAPI-04, after being radiolabeled with Gallium-68, functions as a targeted imaging agent by binding with high affinity and specificity to FAP expressed on cancer-associated fibroblasts [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This binding allows the PET scanner to detect the accumulation of the radiotracer in areas with high FAP expression, typically indicative of tumor presence and activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: